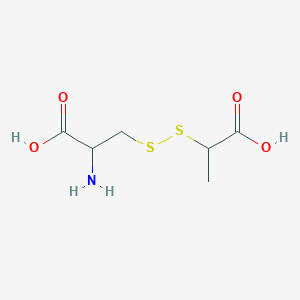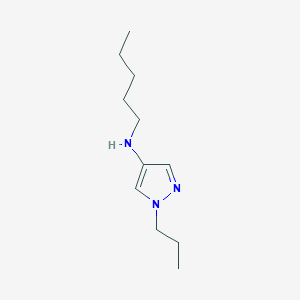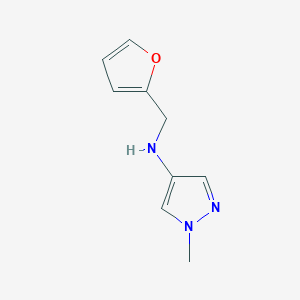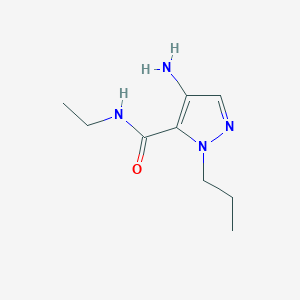![molecular formula C12H14N2S B11731584 [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B11731584.png)
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine is a chemical compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine typically involves the reaction of 2-phenylethylamine with thiazole derivatives under specific conditions. One common synthetic route includes the condensation of 2-phenylethylamine with 4-chloromethylthiazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole derivative.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and its interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine can be compared with other similar compounds, such as:
1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: This compound has a similar phenylethyl group but differs in the heterocyclic ring structure, which is a piperidine instead of a thiazole.
2-(2-Phenylethyl)chromone derivatives: These compounds share the phenylethyl group but have a chromone ring structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its thiazole ring, which imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C12H14N2S/c13-8-11-9-15-12(14-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8,13H2 |
InChI Key |
RDDFEYQFJDAJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride](/img/structure/B11731522.png)



![4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731532.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731534.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanamine](/img/structure/B11731537.png)
![2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731540.png)

![6-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731551.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731554.png)
![N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11731561.png)

